3-(3-Amino-4-iodopyrazol-1-yl)propanoic acid;hydrochloride
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Overview
Description
3-(3-Amino-4-iodopyrazol-1-yl)propanoic acid;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an amino group, an iodine atom, and a propanoic acid moiety attached to a pyrazole ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-iodopyrazol-1-yl)propanoic acid;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction. This can be done using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a catalyst.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the iodinated pyrazole.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is attached through a condensation reaction with a suitable carboxylic acid derivative.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or reduce the carboxylic acid group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Condensation: The carboxylic acid group can participate in condensation reactions to form amides, esters, or anhydrides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, or nitric acid.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate, ammonia, or sodium alkoxide.
Condensation: Reagents like carbodiimides, acid chlorides, or anhydrides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Deiodinated compounds or alcohol derivatives.
Substitution: Thiolated, aminated, or alkoxylated derivatives.
Condensation: Amides, esters, or anhydrides.
Scientific Research Applications
3-(3-Amino-4-iodopyrazol-1-yl)propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-iodopyrazol-1-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, altering their activity or function.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-4-bromopyrazol-1-yl)propanoic acid;hydrochloride
- 3-(3-Amino-4-chloropyrazol-1-yl)propanoic acid;hydrochloride
- 3-(3-Amino-4-fluoropyrazol-1-yl)propanoic acid;hydrochloride
Uniqueness
3-(3-Amino-4-iodopyrazol-1-yl)propanoic acid;hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C6H9ClIN3O2 |
---|---|
Molecular Weight |
317.51 g/mol |
IUPAC Name |
3-(3-amino-4-iodopyrazol-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H8IN3O2.ClH/c7-4-3-10(9-6(4)8)2-1-5(11)12;/h3H,1-2H2,(H2,8,9)(H,11,12);1H |
InChI Key |
ZQIOZFZUDCYIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)N)I.Cl |
Origin of Product |
United States |
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